molecular formula C6H7N3O2 B042881 2-Amino-4-methyl-5-nitropyridine CAS No. 21901-40-6

2-Amino-4-methyl-5-nitropyridine

Cat. No.: B042881
CAS No.: 21901-40-6
M. Wt: 153.14 g/mol
InChI Key: GRBBNZYMXKTQAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methyl-5-nitropyridine: is a heterocyclic organic compound with the molecular formula C6H7N3O2 It is characterized by a pyridine ring substituted with an amino group at the second position, a methyl group at the fourth position, and a nitro group at the fifth position

Mechanism of Action

Target of Action

It’s known that the compound affects therespiratory system .

Biochemical Pathways

It’s known that the compound is used in the preparation of matrix mixtures required to study new technical developments for the direct tissue analysis of peptides .

Result of Action

The compound is known to be used in the preparation of matrix mixtures for peptide analysis , suggesting it may have applications in biochemical research.

Action Environment

The action, efficacy, and stability of 2-Amino-4-methyl-5-nitropyridine can be influenced by environmental factors. For instance, it’s recommended to store the compound in a cool place, away from oxidizing agents, and in a tightly closed container in a dry and well-ventilated place . This suggests that exposure to heat, moisture, and certain chemical substances could potentially affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Hydrazine hydrate, catalytic hydrogenation.

    Nitrating Agents: Concentrated nitric acid, sulfuric acid.

Major Products Formed:

    Reduction: 2-Amino-4-methyl-5-aminopyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Properties

IUPAC Name

4-methyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBBNZYMXKTQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287770
Record name 2-Amino-4-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21901-40-6
Record name 21901-40-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52452
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-methyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-methyl-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (120 mL) was cooled in an ice bath at 0° C. 2-Amino-4-methylpyridine (25.0 g, 230=mol) was added portionwise. A mixture of concentrated sulfuric acid (18 mL) and concentrated nitric acid (17.5 mL) was added with addition funnel over 1 h, maintaining the temperature at 0° C. The reaction mixture was then warmed to room temperature over 4 h. After 15 h, the reaction mixture was heated at 60° C. for 1 h, and then at 100° C. for 1 h. The reaction mixture was poured over ice and adjusted to pH 4-5 with 6 N aqueous sodium hydroxide. The 3-regioisomer was removed by steam distillation (9.11 g, 26%). The remaining residue was extracted with methylene chloride and dried over sodium sulfate, and the solvent was evaporated. The dark yellow solid was crystallized from acetonitrile and methanol to give 2-amino-4-methyl-5-nitropyridine (9.53 g, 27%) as a dark yellow solid: 1H NMR (300 MHz, CD3OD) δ2.53 (3H, s), 6.39 (1H, s), 8.76 (1H, s).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
17.5 mL
Type
reactant
Reaction Step Four
Quantity
18 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-methyl-5-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-4-methyl-5-nitropyridine
Reactant of Route 3
Reactant of Route 3
2-Amino-4-methyl-5-nitropyridine
Reactant of Route 4
Reactant of Route 4
2-Amino-4-methyl-5-nitropyridine
Reactant of Route 5
2-Amino-4-methyl-5-nitropyridine
Reactant of Route 6
2-Amino-4-methyl-5-nitropyridine
Customer
Q & A

Q1: Why is 2-Amino-4-methyl-5-nitropyridine considered advantageous over acidic matrices in MALDI analysis of certain biomolecules?

A1: this compound belongs to a class of basic matrices that allows for the analysis of acid-sensitive biomolecules using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). Traditional acidic matrices may degrade or alter the properties of such sensitive molecules. This advantage extends the applicability of MALDI to a broader range of biomolecules. []

Q2: What specific challenges in analyzing oligonucleotides using MALDI-MS are addressed by 2-Amino-5-nitropyridine?

A2: While this compound shows promise with small proteins, 2-Amino-5-nitropyridine demonstrates effectiveness in analyzing oligonucleotides, specifically mixed-base sequences under 20 nucleotides and thymidine homopolymers. This suggests that basic matrices like 2-Amino-5-nitropyridine can overcome some limitations associated with oligonucleotide analysis even when using acidic matrices. []

Q3: How does the pH of the matrix solution impact the analysis of non-covalently bound protein complexes in MALDI-MS?

A3: Research suggests that the pH of the matrix solution does not directly correlate with the ability of a matrix to analyze non-covalently bound protein complexes. While this compound allows for sample preparation at a neutral pH of 7.1, it only yielded mass spectra of protein subunits. In contrast, 3-hydroxypicolinic acid, enabling a slightly acidic pH of 3.8, successfully facilitated the detection of intact non-covalent complexes for specific proteins. []

Q4: What makes this compound a suitable component in ionic liquid matrices for direct tissue analysis using MALDI imaging?

A4: When combined with α-Cyano-4-hydroxycinnamic acid, this compound forms an ionic liquid matrix that exhibits several advantageous properties for direct tissue analysis in MALDI imaging. These include enhanced spectral quality, improved crystallization on tissues, extended analysis duration due to vacuum stability, increased resistance to laser irradiation, and higher ionic yields in negative mode, enabling more comprehensive tissue profiling. []

Q5: How does the choice of solvent system influence the quality of MALDI-TOF mass spectra obtained from microorganisms when using this compound as a matrix?

A5: Studies show that using a binary matrix combination of [2-(4-hydroxyphenylazo)]-benzoic acid and 2-mercaptobenzothiol (1:1) alongside a specific solvent system significantly improves MALDI-TOF mass spectra quality for microorganisms. The optimal solvent mixture consists of 17% formic acid, 33% isopropyl alcohol, and 50% water, suggesting a synergistic effect between the solvent and matrix for enhanced microorganism analysis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.